molecular formula C7H5ClFN3 B1492942 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine CAS No. 1426290-07-4

6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine

Cat. No. B1492942
CAS RN: 1426290-07-4
M. Wt: 185.58 g/mol
InChI Key: TVQNPHQMCDTSQM-UHFFFAOYSA-N
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Description

“6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Synthesis and Pharmacological Potential

The research surrounding 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine focuses on its utility in synthesizing fluorinated heterocyclic compounds with potential pharmacological applications. Binoy et al. (2021) synthesized a series of derivatives from 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine, aiming to evaluate their antibacterial and anti-inflammatory activities. The synthesis process included reactions such as acetylation, nitration, and cyclization, leading to compounds with moderate antimicrobial and in vitro anti-inflammatory activities, underlining the chemical's role in developing new therapeutic agents (Binoy, N., Nargund, S. L., Nargund, Shravan. L., & Nargund, R., 2021).

Chemical Structure and Reactivity Studies

Research on 6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine extends to exploring its chemical structure and reactivity. Studies involving density functional theory (DFT), molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR have been conducted to understand its molecular structure and potential biological activities. For instance, Aayisha et al. (2019) investigated a molecule with a similar structure, focusing on its antihypertensive properties and potential as an I1 imidazoline receptor agonist. This research highlights the compound's significance in the development of pharmaceuticals through comprehensive structural and biological activity analysis (Aayisha, S., Devi, T. Renuga, Janani, S., Muthu, S., Raja, M., & Sevvanthi, S., 2019).

Novel Synthesis Approaches

The chemical also serves as a key intermediate in novel synthesis approaches for creating heterocyclic compounds with potential therapeutic applications. Shankar et al. (2017) developed new 1H-benzo[d]imidazole analogs derived from 6-chloropyrazin-2-yl, exhibiting potent anti-inflammatory and antioxidant activities. This research underscores the compound's versatility in synthesizing new molecules with significant pharmacological potential (Shankar, B., Jalapathi, P., Valeru, Anil, Angajala, Kishore Kumar, Saikrishna, B., & Kudle, Karunakar rao, 2017).

Future Directions

The future directions of research into imidazole derivatives like “6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine” could involve further exploration of their therapeutic potential. For instance, due to the alarming shortage of novel antimicrobials, targeting quorum sensing (QS), a bacterial cell to cell signaling system controlling virulence, has emerged as a promising approach as an antibiotic adjuvant therapy .

properties

IUPAC Name

6-chloro-4-fluoro-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-3-1-4-7(12-2-11-4)5(9)6(3)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQNPHQMCDTSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)N)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-fluoro-1H-benzo[d]imidazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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